molecular formula C28H22ClN5O2S2 B2984370 N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 865616-64-4

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2984370
CAS No.: 865616-64-4
M. Wt: 560.09
InChI Key: ZDKKLHMWEQQCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C28H22ClN5O2S2 and its molecular weight is 560.09. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22ClN5O2S2/c1-38(35,36)33-21-12-9-18(10-13-21)24-17-25(26-8-5-15-37-26)34(32-24)28-30-23-14-11-20(29)16-22(23)27(31-28)19-6-3-2-4-7-19/h2-16,25,33H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKKLHMWEQQCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for its diverse pharmacological properties. The presence of a thiophene ring and a methanesulfonamide group enhances its potential for biological activity. The chemical formula is C22H20ClN5O2SC_{22}H_{20}ClN_5O_2S, and its molecular weight is approximately 445.95 g/mol.

Antimicrobial Activity

Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various bacterial strains. The minimum inhibitory concentrations (MICs) for these derivatives were found to be effective against both Gram-positive and Gram-negative bacteria, with some compounds showing MIC values as low as 1.35 μM against Mycobacterium tuberculosis .

Anticancer Activity

Quinazoline derivatives have also shown promise in cancer therapy. Studies have demonstrated that certain analogs can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro assays revealed that these compounds could induce apoptosis in various cancer cell lines, suggesting a potential mechanism of action through disruption of the mitotic spindle .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes such as acetylcholinesterase (AChE). This inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's . The compound's structure allows it to effectively bind to the active site of AChE, thereby preventing the breakdown of acetylcholine.

Study 1: Antitubercular Activity

A series of quinazoline derivatives were synthesized and tested for their antitubercular activity. Among them, compounds with structural similarities to this compound exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This study highlights the potential of quinazoline-based compounds in developing new anti-TB agents.

Study 2: Cytotoxicity Assessment

In assessing cytotoxicity against human embryonic kidney (HEK293) cells, several derivatives were found to be non-toxic at concentrations effective against microbial strains. This indicates a favorable therapeutic index for further development .

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